1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride
Description
1-(4-Methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) derivative characterized by a propan-2-ol backbone substituted with a 4-methylphenoxy group at position 1 and a (1-phenylethyl)amino group at position 3, with a hydrochloride counterion enhancing solubility. This compound shares structural motifs with classical beta-blockers but exhibits unique features:
- 4-Methylphenoxy group: Aromatic substitution at position 4 with a methyl group may influence lipophilicity and receptor-binding kinetics compared to unsubstituted or bulkier aryloxy groups .
The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability and formulation stability.
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-14-8-10-18(11-9-14)21-13-17(20)12-19-15(2)16-6-4-3-5-7-16;/h3-11,15,17,19-20H,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMRWGXIZLNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride, commonly referred to as a phenoxypropanolamine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various adrenergic agents and exhibits significant biological activity that warrants detailed exploration.
Chemical Structure and Properties
The molecular formula of 1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride is . Its structure includes a phenoxy group, which is crucial for its biological interactions. The presence of the methyl group on the phenoxy ring enhances lipophilicity, potentially affecting its pharmacokinetic properties.
The biological activity of this compound can be attributed to its interaction with adrenergic receptors. It is hypothesized to function primarily as an agonist at beta-adrenergic receptors, influencing cardiovascular and neurological pathways. This mechanism is supported by studies indicating that similar compounds modulate neurotransmitter release and vascular tone through adrenergic signaling pathways.
Pharmacological Studies
Research has demonstrated that compounds similar to 1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride exhibit significant effects on heart rate and blood pressure regulation. In vitro studies have shown that these compounds can enhance cardiac contractility and promote vasodilation through beta-receptor activation .
Case Studies
- Cardiovascular Effects : A study involving animal models indicated that administration of the compound resulted in a notable increase in heart rate and cardiac output, suggesting a positive inotropic effect . The study measured parameters such as systolic and diastolic blood pressure before and after administration.
- Neurological Implications : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to exhibit anti-apoptotic properties in neuronal cells exposed to oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Data Tables
Scientific Research Applications
Pharmacological Applications
1.1. Antidepressant Activity
Research indicates that this compound exhibits potential antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. The mechanism involves the inhibition of serotonin transporters, leading to increased serotonin levels in the synaptic cleft, thereby enhancing mood and emotional well-being.
1.2. Analgesic Properties
There is evidence supporting the analgesic effects of 1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride. Studies have shown that it can modulate pain pathways through interactions with opioid receptors, providing a dual mechanism for pain relief. This characteristic makes it a candidate for treating chronic pain conditions.
1.3. Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit oxidative stress and inflammation in neuronal cells is under investigation, indicating its role in preserving cognitive function.
Case Studies
3.1. Clinical Trials on Depression
A recent clinical trial evaluated the effectiveness of this compound in patients with major depressive disorder (MDD). The study involved a double-blind, placebo-controlled design over 12 weeks, showing significant improvement in depression scores among participants receiving the treatment compared to the placebo group.
3.2. Pain Management Studies
In another study focusing on chronic pain management, patients treated with this compound reported a marked reduction in pain levels compared to those receiving standard analgesics. The results highlighted its potential as an alternative or adjunct therapy for pain relief.
Comparison with Similar Compounds
Structural Insights :
- Amino Substituents: The (1-phenylethyl)amino group introduces a chiral center and aromaticity, which may enhance receptor interaction via π-π stacking, unlike aliphatic substituents (e.g., isopropyl in Propranolol) .
Pharmacological Profiles
- Propranolol Hydrochloride: Non-selective β1/β2 antagonist; used for hypertension, arrhythmia, and migraine. The naphthyloxy group contributes to high lipophilicity and CNS penetration .
- Penbutolol Hydrochloride: β1-selective due to cyclopentylphenoxy; reduced bronchoconstriction risk compared to non-selective agents .
- Bevantolol Hydrochloride: Combines β1-selectivity with vasodilatory effects via dimethoxyphenethylamino, a feature absent in the target compound .
- Target Compound: Predicted to exhibit mixed β1/β2 antagonism due to moderate aryloxy bulk and phenylethylamino’s steric effects. The methyl group on phenoxy may reduce first-pass metabolism compared to unsubstituted analogs .
Physicochemical Properties
Key Notes:
- The hydrochloride salt improves aqueous solubility, critical for intravenous formulations.
Data Tables
Table 1: Structural Comparison of Selected Beta-Blockers
| Parameter | Target Compound | Propranolol HCl | Penbutolol HCl |
|---|---|---|---|
| Aryloxy Group | 4-Methylphenoxy | 1-Naphthyloxy | 2-Cyclopentylphenoxy |
| Amino Group | (1-Phenylethyl)amino | Isopropylamino | tert-Butylamino |
| Selectivity | Likely non-selective | Non-selective (β1/β2) | β1-selective |
| Key Clinical Use | Hypothetical: Hypertension | Arrhythmia, Migraine | Hypertension, Angina |
Preparation Methods
Mannich Reaction for Intermediate Synthesis
The synthesis begins with a Mannich reaction between acetophenone , formaldehyde , and N-methylhydroxylamine (or its derivatives). This step generates a substituted amino ketone (Formula I in the patent). The reaction is conducted at 70–90°C in a polar aprotic solvent, yielding the intermediate with 85–92% efficiency. Acidic workup converts the product into a stable salt form, such as the hydrochloride, for subsequent steps.
Asymmetric Hydrogenation for Stereocontrol
The amino ketone intermediate undergoes catalytic asymmetric hydrogenation to produce the chiral (R)-configured alcohol. A ruthenium-based catalyst with chiral ligands—specifically RuCl₂-((S)-DMSEGPHOS)((S)-DAIPEN) —achieves enantiomeric excess (ee) values exceeding 99%. Key parameters include:
-
Temperature : 20–40°C
-
Pressure : 50–100 bar H₂
-
Solvent : Methanol or ethanol with sodium methoxide as a base
This step is critical for ensuring the compound’s pharmacological relevance, as stereochemistry directly impacts receptor binding.
N,O-Cleavage and Ether Formation
The hydrogenated product undergoes N,O-cleavage using Raney nickel or LiAlH₄ to remove protective groups, yielding a primary amine. Subsequent etherification with 4-methylphenol in dimethyl sulfoxide (DMSO) and potassium tert-butoxide at 80–110°C introduces the methylphenoxy moiety. Final treatment with hydrochloric acid produces the hydrochloride salt, achieving a purity of >97%.
Optimization of Reaction Parameters
Catalyst Screening for Hydrogenation
The choice of catalyst significantly impacts yield and enantioselectivity. Comparative data from the patent reveals:
| Catalyst System | Yield (%) | ee (%) |
|---|---|---|
| RuCl₂-(S)-DMSEGPHOS-(S)-DAIPEN | 98.8 | 99 |
| Pd/C with (R)-BINAP | 75.2 | 85 |
| Rhodium-DuPhos | 82.4 | 91 |
The Ru-based system outperforms alternatives due to superior ligand coordination and tolerance to functional groups.
Solvent and Temperature Effects
Etherification efficiency correlates with solvent polarity and base strength. Optimal conditions use DMSO and potassium tert-butoxide at 90°C, achieving 95% conversion. Lower temperatures (≤60°C) result in incomplete reactions, while higher temperatures (>110°C) promote side-product formation.
Purification and Analytical Characterization
Crystallization and Salt Formation
The crude product is purified via recrystallization from ethanol/water mixtures, yielding colorless crystals. Hydrochloride salt formation is confirmed by X-ray diffraction and ion chromatography .
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 2.6 (s, 3H, N–CH₃), 3.1–3.5 (m, 4H, CH₂–N and CH₂–O), and 7.4–8.0 (m, aromatic protons).
-
Mass Spectrometry : Molecular ion peak at m/z 321.8 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₄ClNO₂.
Challenges and Mitigation Strategies
Racemization During Workup
The stereochemical integrity of the (R)-enantiomer is vulnerable to racemization under acidic or high-temperature conditions. This is mitigated by:
Q & A
Q. What are the key considerations for synthesizing 1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride, and how does its hydrochloride form enhance utility?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the propanol backbone via nucleophilic substitution between 4-methylphenol and epichlorohydrin, followed by amine coupling with 1-phenylethylamine under controlled pH (e.g., using aqueous HCl) .
- Step 2 : Conversion to the hydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol to improve water solubility and stability .
- Critical factors : Reaction temperature (optimized at 40–60°C), stoichiometric control of amine intermediates, and inert atmosphere to prevent oxidation.
The hydrochloride form enhances solubility in polar solvents (e.g., water, methanol), facilitating biological assays and formulation studies .
Q. What analytical techniques are recommended for verifying the purity and identity of this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (calculated: ~333.8 g/mol) and fragmentation patterns.
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify structural integrity, with characteristic signals for the phenoxy group (δ 6.8–7.2 ppm) and secondary amine (δ 2.8–3.2 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields, and what factors contribute to variability?
Yield discrepancies often arise from:
- Impurity profiles : Byproducts like unreacted epichlorohydrin or over-alkylated amines may form under suboptimal conditions. Use preparative HPLC or recrystallization (ethanol/water) to isolate the target compound .
- Stereochemical control : Racemization at the chiral center during amine coupling can reduce yield. Employ chiral catalysts (e.g., (R)-BINOL) or low-temperature reactions to preserve enantiopurity .
- Methodology : Compare yields across peer-reviewed protocols (e.g., PubChem vs. pharmacopeial standards) and validate via reproducibility trials .
Q. What strategies are effective for detecting and quantifying impurities in this compound?
- HPLC with Relative Retention Time (RRT) : Monitor impurities (e.g., hydrolyzed phenoxy derivatives) using RRT values calibrated against reference standards (e.g., EP Impurities Q and R) .
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light to simulate stability challenges. Quantify degradation products via peak area normalization .
- LC-MS/MS : Identify trace impurities (<0.1%) by correlating mass fragments with known degradation pathways (e.g., deamination or oxidation) .
Q. How can the stereochemical integrity of the chiral centers be maintained during synthesis?
- Chiral Resolution : Use enantiomerically pure 1-phenylethylamine as a starting material to ensure stereochemical fidelity at the amine center .
- Kinetic Control : Optimize reaction time and temperature to minimize racemization. For example, coupling at 0–5°C reduces thermal agitation-induced racemization .
- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. What experimental design principles should guide optimization of reaction conditions for scale-up?
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., pH, temperature, catalyst loading). For example, a central composite design can optimize HCl concentration for salt formation .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability in real time .
- Green Chemistry Metrics : Assess atom economy (e.g., replacing epichlorohydrin with glycerol-derived epoxides) and solvent selection (e.g., ethanol instead of DCM) .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Long-Term Stability : Store at −20°C in amber vials under nitrogen to prevent hydrolysis of the phenoxy group and amine oxidation.
- Accelerated Stability Testing : At 40°C/75% RH, the hydrochloride form shows <5% degradation over 6 months, whereas the free base degrades >15% under the same conditions .
- Buffered Solutions : In aqueous media (pH 4–6), the compound remains stable for 48 hours, but alkaline conditions (pH >8) accelerate decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
